2-(3-bromo-4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with a bromine atom and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methylphenyl)propanoic acid typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst to yield 3-bromo-4-methylacetophenone.
Grignard Reaction: The brominated product is then reacted with a Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form different derivatives or reduced to remove the bromine atom.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Various oxidized derivatives of the compound.
Esterification: Esters formed by reacting the carboxylic acid group with alcohols.
Scientific Research Applications
2-(3-bromo-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-2-sulfophenyl)propanoic acid
- 3-(3-bromo-4-methoxyphenyl)propanoic acid
- 3-(4-bromophenyltellanyl)propanoic acid
- 3-(3-bromo-4-methylphenyl)butanoic acid
- 3-bromo-3-(3-nitrophenyl)propanoic acid
Uniqueness
2-(3-bromo-4-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
68718-13-8 |
---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.